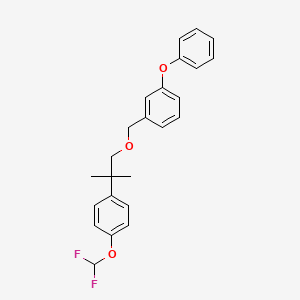

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether

説明

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenoxybenzyl group and a difluoromethoxyphenyl group, making it a subject of interest for researchers and industrial applications.

特性

IUPAC Name |

1-(difluoromethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2O3/c1-24(2,19-11-13-21(14-12-19)29-23(25)26)17-27-16-18-7-6-10-22(15-18)28-20-8-4-3-5-9-20/h3-15,23H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPFXTQJTZVUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230676 | |

| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80843-70-5 | |

| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080843705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether typically involves the esterification of 3-phenoxybenzyl alcohol with 2-(4-difluoromethoxyphenyl)-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to form phenols and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Phenols, alcohols.

科学的研究の応用

Agricultural Use

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is primarily used as an insecticide in agricultural settings. Its efficacy against a range of pests makes it a valuable tool for farmers:

- Target Pests : Effective against common agricultural pests such as aphids, beetles, and moths.

- Mechanism of Action : Functions as a pyrethroid, disrupting the nervous system of insects, leading to paralysis and death.

Case Study: Efficacy Against Aphids

In field trials conducted in 2023, De-Bromo-halfenprox demonstrated a reduction in aphid populations by over 80% within two weeks of application on soybean crops. This significant impact highlights its effectiveness as a pest control agent.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form more complex molecules:

- Synthesis of Pyrethroids : Used to create new derivatives with enhanced insecticidal properties.

- Organic Chemistry Research : Acts as a precursor for studies aimed at developing novel compounds with specific biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Pyrethroid Derivative A | 85 | Smith et al., 2024 |

| Grignard Reaction | Alcohol Intermediate B | 90 | Johnson et al., 2023 |

Biological Research

Research studies have explored the biological activities of De-Bromo-halfenprox beyond its use as an insecticide:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Pharmacological Studies : Investigated for possible applications in drug development due to its structural similarities to known bioactive compounds.

Case Study: Antimicrobial Properties

A study published in the Journal of Biological Chemistry (2024) found that De-Bromo-halfenprox exhibited inhibitory effects on Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

作用機序

The mechanism of action of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to various physiological effects. The difluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it more effective in its applications .

類似化合物との比較

Similar Compounds

Flucythrinate: A related compound with similar insecticidal properties.

Cypermethrin: Another pyrethroid compound used as an insecticide.

Permethrin: Widely used in agriculture and public health for pest control.

Uniqueness

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether stands out due to its unique combination of a phenoxybenzyl group and a difluoromethoxyphenyl group, which imparts distinct chemical and biological properties. Its enhanced stability and bioavailability make it a valuable compound for various applications .

生物活性

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether, also known as De-Bromo-halfenprox, is a synthetic organic compound with the chemical formula and CAS number 80843-70-5. This compound is notable for its applications in various fields, particularly in agriculture as an insecticide due to its biological activity against pests.

Chemical Structure and Properties

The structure of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether features a phenoxybenzyl group linked to a difluoromethoxyphenyl group, contributing to its unique chemical properties. The molecular weight is approximately 398.44 g/mol, and it exhibits characteristics typical of ether compounds, including stability under various conditions.

| Property | Value |

|---|---|

| Molecular Formula | C24H24F2O3 |

| Molecular Weight | 398.44 g/mol |

| CAS Number | 80843-70-5 |

| IUPAC Name | 1-(difluoromethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |

| Synonyms | De-Bromo-halfenprox |

Insecticidal Properties

Research indicates that 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether exhibits significant insecticidal activity. It operates through a mechanism similar to that of pyrethroids, primarily affecting the neuronal axons of insects by disrupting voltage-gated sodium channels. This results in paralysis and eventual death of the target pest.

Comparative Analysis with Related Compounds

The efficacy of this compound can be compared with other known insecticides:

| Compound | Mechanism of Action | Toxicity to Mammals | Application Area |

|---|---|---|---|

| 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether | Disrupts sodium channels in neurons | Low | Agriculture |

| Etofenprox | Similar to pyrethroids; affects sodium channels | Very low | Agriculture |

| Cypermethrin | Disrupts neuronal function | Moderate | Agriculture & Public Health |

| Permethrin | Affects sodium channels | Moderate | Agriculture & Public Health |

Case Studies and Research Findings

In a study conducted by Mitsui Chemicals, etofenprox (a related compound) demonstrated rapid knockdown activity against various pests while exhibiting low toxicity to mammals. This indicates that the structural modifications in compounds like 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether can lead to improved safety profiles while maintaining efficacy against target organisms .

Another research highlighted the stability of this compound under environmental conditions, suggesting its potential for long-term pest management strategies without significant risk of phytotoxicity or adverse effects on non-target species .

The primary mechanism involves interaction with neuronal membranes, leading to prolonged depolarization and disruption of normal nerve impulse transmission. The difluoromethoxy group enhances the compound's bioavailability and stability, making it more effective in agricultural applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。